Cas no 81402-51-9 (1-Piperazinepropanamine, 4-(cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-, (Z)-2-butenedioate (1:3))

1-Piperazinepropanamine, 4-(cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-, (Z)-2-butenedioate (1:3) structure
81402-51-9 structure
Product name:1-Piperazinepropanamine, 4-(cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-, (Z)-2-butenedioate (1:3)
CAS No:81402-51-9
MF:C19H31N3.3[C4H4O4]
MW:649.68602
CID:726155
PubChem ID:6448116

1-Piperazinepropanamine, 4-(cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-, (Z)-2-butenedioate (1:3) Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinepropanamine, 4-(cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-, (Z)-2-butenedioate (1:3)
    • 1-(3-Dimethylamino-1-phenylpropyl)-4-(cyclopropylmethyl)piperazine tri s(hydrogen maleate)
    • 4-[4-(Cyclopropylmethyl)-3-methyl-1-piperazinyl]-1-methyl-1,2,3,4 ,4a,8a-hexahydroquinoline (2E)-2-butenedioate (1:3)
    • 81402-51-9
    • 1-(3-Dimethylamino-1-phenylpropyl)-4-(cyclopropylmethyl)piperazine tris(hydrogen maleate)
    • 4-(Cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-1-piperazinepropanamine maleate (1:3)
    • Inchi: InChI=1S/C19H31N3.3C4H4O4/c1-15-13-22(12-11-21(15)14-16-7-8-16)19-9-10-20(2)18-6-4-3-5-17(18)19;3*5-3(6)1-2-4(7)8/h3-6,15-19H,7-14H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+
    • InChI Key: NPYIEABPBHPRSC-LDFLFNBESA-N
    • SMILES: CC1CN(CCN1CC2CC2)C3CCN(C4C3C=CC=C4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 649.284674
  • Monoisotopic Mass: 649.284674
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 9
  • Complexity: 573
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 234

Experimental Properties

  • Boiling Point: 410°C at 760 mmHg
  • Flash Point: 203.4°C
  • PSA: 233.52000
  • LogP: 1.16650

1-Piperazinepropanamine, 4-(cyclopropylmethyl)-N,N-dimethyl-gamma-phenyl-, (Z)-2-butenedioate (1:3) Related Literature

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